molecular formula C20H22FN3O B11457367 N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Cat. No.: B11457367
M. Wt: 339.4 g/mol
InChI Key: IEFNCCFFWVSCEZ-UHFFFAOYSA-N
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Description

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is a synthetic organic compound characterized by its benzimidazole core structure, which is substituted with a 2-fluorobenzyl group and an ethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Introduction of 2-Fluorobenzyl Group: The benzimidazole core is then alkylated with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of Ethylbutanamide Moiety: The final step involves the acylation of the benzimidazole derivative with butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The benzimidazole core is known for its biological activity, and the addition of the 2-fluorobenzyl group may enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The 2-fluorobenzyl group may enhance binding affinity and specificity, while the ethylbutanamide moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
  • N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide
  • N-{1-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

Uniqueness

N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide is unique due to the presence of the 2-fluorobenzyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]butanamide

InChI

InChI=1S/C20H22FN3O/c1-3-8-19(25)22-14(2)20-23-17-11-6-7-12-18(17)24(20)13-15-9-4-5-10-16(15)21/h4-7,9-12,14H,3,8,13H2,1-2H3,(H,22,25)

InChI Key

IEFNCCFFWVSCEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F

Origin of Product

United States

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